Nafpenzal - 78232-17-4

Nafpenzal

Catalog Number: EVT-1543460
CAS Number: 78232-17-4
Molecular Formula: C79H126N18Na2O45S5
Molecular Weight: 2254.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nafpenzal is an antibiotic compound primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. It is a combination product that includes Nafcillin, a semi-synthetic penicillin antibiotic, and Dihydrostreptomycin, an aminoglycoside antibiotic. The formulation is designed to target a broad range of bacterial pathogens, including Staphylococcus aureus and Streptococcus species, which are common causes of mastitis in lactating animals. Nafpenzal has been shown to be effective in reducing bacterial load in infected mammary glands, thereby improving animal health and milk production.

Source

Nafpenzal is derived from the chemical modification of penicillin and streptomycin. The active ingredients are synthesized through various chemical processes that enhance their antibacterial properties while minimizing resistance development. The product is typically administered as an intramammary suspension, ensuring direct delivery to the site of infection.

Classification

Nafpenzal falls under the classification of veterinary pharmaceuticals, specifically as an antibiotic agent. It is categorized as a combination antibiotic due to its dual-action mechanism involving both penicillin and aminoglycoside components.

Synthesis Analysis

Methods

The synthesis of Nafpenzal involves several key steps that integrate the properties of its constituent antibiotics. The production typically begins with the fermentation process to obtain penicillin, followed by chemical modifications to enhance its efficacy against resistant bacterial strains.

  1. Fermentation: Penicillin is produced from Penicillium fungi through fermentation.
  2. Chemical Modification: Nafcillin is synthesized by modifying the penicillin structure to improve stability and resistance to beta-lactamase enzymes.
  3. Combination with Dihydrostreptomycin: The aminoglycoside component is synthesized separately and then combined with Nafcillin to form the final product.
Molecular Structure Analysis

Structure

Nafpenzal's molecular structure is characterized by the presence of a beta-lactam ring typical of penicillins, combined with the amino sugar structure found in aminoglycosides. The specific arrangement of atoms allows for effective binding to bacterial ribosomes and cell wall synthesis enzymes.

Data

  • Molecular Formula: C_{16}H_{18}N_{3}O_{5}S
  • Molecular Weight: Approximately 367.39 g/mol
  • Structural Features: Includes a thiazolidine ring, a beta-lactam carbonyl group, and an amino group essential for its antibacterial activity.
Chemical Reactions Analysis

Reactions

Nafpenzal exhibits various chemical reactions that contribute to its antibacterial properties:

  1. Beta-Lactam Ring Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water or beta-lactamase enzymes, leading to inactive metabolites.
  2. Binding Interactions: Nafpenzal binds irreversibly to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis and leading to bacterial cell lysis.

Technical details regarding these reactions are crucial for understanding resistance mechanisms and improving formulation stability .

Mechanism of Action

Process

Nafpenzal works through a synergistic mechanism involving both components:

  1. Inhibition of Cell Wall Synthesis: Nafcillin binds to PBPs, disrupting the cross-linking necessary for cell wall integrity.
  2. Protein Synthesis Inhibition: Dihydrostreptomycin binds to the 30S ribosomal subunit, preventing protein synthesis which is vital for bacterial growth and replication.

Data

Studies have shown that this combination leads to enhanced antibacterial activity compared to either drug used alone, particularly against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Sensitive to heat and moisture; requires proper storage conditions to maintain efficacy.
  • pH Range: Optimal activity often observed at physiological pH levels.

Relevant data indicate that maintaining appropriate storage conditions can significantly extend shelf life and potency .

Applications

Nafpenzal is primarily utilized in veterinary medicine for:

  • Treatment of Mastitis: Effective against both clinical and subclinical mastitis caused by susceptible bacteria.
  • Prevention of Infections: Used during dry-off periods in dairy cows to prevent mastitis during lactation.
  • Research Applications: Studied for its pharmacokinetics and effectiveness in various animal models, contributing to ongoing research into antibiotic resistance patterns .
Introduction to Nafpenzal in Veterinary Pharmacotherapy

Pharmacological Profile of Nafpenzal DC

Active Ingredients: Nafcillin Sodium & Dihydrostreptomycin Sulfate

The pharmacological efficacy of Nafpenzal DC stems from its two principal active components: nafcillin sodium and dihydrostreptomycin sulfate. This combination represents a strategically designed dual-mechanism approach targeting bacterial pathogens commonly implicated in bovine mastitis. Nafcillin sodium, a semisynthetic penicillin derivative classified as a penicillinase-resistant penicillin, demonstrates exceptional activity against Gram-positive mastitis pathogens, particularly penicillin-resistant staphylococci. Its mechanism centers on inhibition of bacterial cell wall synthesis through binding to specific penicillin-binding proteins (PBPs), thereby disrupting peptidoglycan cross-linking during cell wall formation. This action results in osmotically unstable bacterial cells susceptible to lysis, especially during active growth phases [5].

Dihydrostreptomycin sulfate complements this activity as an aminoglycoside antibiotic that targets Gram-negative organisms and enhances the Gram-positive coverage of nafcillin. This compound exerts bactericidal effects through irreversible binding to the bacterial 30S ribosomal subunit, specifically at the decoding aminoacyl-tRNA site (A-site). This molecular interaction induces translational misreading, inhibiting protein synthesis and ultimately causing cell death. The concentration-dependent bactericidal activity of dihydrostreptomycin is particularly effective against aerobic microorganisms within the mammary gland environment [1].

The combination demonstrates scientifically validated synergy against numerous mastitis pathogens. The cell wall disruption caused by nafcillin facilitates enhanced penetration of dihydrostreptomycin into bacterial cells, thereby potentiating the aminoglycoside's ribosomal targeting. This synergistic interaction allows for lower effective concentrations of each component than would be required for monotherapy, potentially reducing selection pressure for resistance development. The combination's spectrum specifically addresses the polymicrobial nature of many mastitis cases, with particular efficacy against Streptococcus spp., Staphylococcus aureus, coagulase-negative staphylococci (CNS), and Streptococcus canis—a pathogen increasingly recognized in mastitis outbreaks with potential zoonotic implications [5]. The strategic pairing of these antibiotics represents a sophisticated approach to overcoming resistance mechanisms that might diminish the efficacy of either compound administered alone.

Formulation and Delivery Mechanisms for Intramammary Application

Nafpenzal DC incorporates specialized formulation technology designed specifically for intramammary delivery and optimized distribution within the complex architecture of the bovine mammary gland. The product utilizes a suspension-based carrier system that facilitates both immediate and sustained antibiotic release following infusion. This biphasic release profile is pharmacologically essential: the initial burst effect rapidly achieves therapeutic concentrations at the infection site, while the sustained phase maintains bactericidal levels throughout the dosing interval, addressing pathogens at different replication stages [2].

The suspension vehicle represents more than a simple carrier for the active pharmaceutical ingredients. Its composition is carefully engineered to ensure uniform dispersion of antibiotic particles while maintaining stability during storage and facilitating ease of administration. The non-aqueous base, typically comprising vegetable-derived oils and emulsifying agents, serves multiple functions: it enhances lipid membrane permeability for improved antibiotic penetration into infected mammary tissue, provides resistance to enzymatic degradation within the milk compartment, and minimizes local tissue irritation that might occur with aqueous-based formulations. The viscosity profile is precisely calibrated to balance administration ease with adequate retention within the mammary quarter, preventing premature expulsion while allowing distribution throughout the ductal system [2].

The intramammary route represents a specialized drug delivery challenge requiring unique pharmaceutical solutions. Unlike systemic administration, intramammary infusion must overcome several biological barriers: the milk-mucus layer containing immunoglobulins and enzymes with potential antibiotic inactivation properties, the lipid-rich mammary epithelium that restricts hydrophilic compound penetration, and the dynamic secretion and removal of milk during lactation. Advanced formulation approaches in products like Nafpenzal DC address these challenges through optimized lipophilicity profiles that enhance tissue penetration while maintaining adequate solubility within the milk environment. Modern developments in veterinary pharmaceutical technology have further refined these approaches through nano-carrier systems that improve drug stability, extend residence time, enhance cellular uptake, and potentially reduce the required antibiotic mass for therapeutic efficacy [2].

Table 2: Key Formulation Characteristics of Nafpenzal DC for Intramammary Delivery

Formulation AttributeTechnical SpecificationFunctional Significance
Physical FormOil-based suspensionEnhanced tissue penetration; reduced enzymatic degradation
Particle EngineeringMicronized antibiotic particlesUniform distribution; enhanced dissolution rate
Release ProfileBiphasic (immediate + sustained)Rapid bactericidal action with prolonged therapeutic coverage
Viscosity ModifiersPharmaceutical-grade thickenersReduced leakage post-infusion; improved gland retention
Dispersing AgentsNon-ionic surfactantsUniform suspension stability; ease of administration
CompatibilityNon-reactive with milking equipment materialsPrevention of residue retention in milking systems

Historical Development of Combination Antibiotic Therapies in Bovine Mastitis Management

The emergence of combination antibiotic formulations for bovine mastitis represents a significant therapeutic evolution in veterinary medicine, with Nafpenzal positioned within a broader historical context of pharmaceutical innovation. The initial era of mastitis management (1950s-1960s) relied predominantly on single-agent therapies, typically penicillin or streptomycin alone. While effective against susceptible strains, these monotherapies proved inadequate against emerging penicillin-resistant staphylococci and mixed infections involving both Gram-positive and Gram-negative pathogens. This therapeutic gap stimulated research into synergistic combinations, culminating in the introduction of penicillin-streptomycin combinations that demonstrated enhanced efficacy through complementary mechanisms of action [1].

The development of Nafpenzal in the late 20th century coincided with several critical advancements in mastitis management philosophy. The period saw a transition from purely therapeutic approaches toward comprehensive udder health programs incorporating prevention, monitoring, and strategic treatment. Combination products represented a pharmaceutical response to this evolution, offering broader spectrum coverage that aligned with the increasing recognition of mastitis as a multifactorial disease with diverse etiological agents. The specific pairing of nafcillin (a penicillinase-resistant penicillin) with dihydrostreptomycin (a refined aminoglycoside) addressed two critical needs: first, overcoming the β-lactamase resistance prevalent among staphylococcal isolates; and second, extending coverage to include streptococcal species that frequently caused subclinical infections with elevated somatic cell counts [5].

The scientific validation of combination therapy continued to evolve through clinical field studies. Research during the 1980s systematically evaluated comprehensive treatment strategies in dairy herds experiencing subclinical mastitis outbreaks. One significant investigation across 15 dairy herds demonstrated the effectiveness of herd-level intervention using combination products, establishing important principles for mastitis control programs. These studies revealed that targeted treatment of all infected cows during identified outbreaks, rather than individual case management, significantly reduced herd somatic cell counts and infection prevalence [4]. This herd-level approach represented a paradigm shift in mastitis management and created an important clinical context for products like Nafpenzal.

Parallel to therapeutic developments, formulation technology advanced significantly to optimize intramammary delivery. Early antibiotic infusions utilized relatively simple aqueous solutions with limited residence time within the mammary gland. The evolution toward oil-based suspensions represented a substantial improvement in pharmaceutical design, prolonging antibiotic release while reducing local tissue irritation. Contemporary research focuses on next-generation delivery platforms, including nanoparticle-encapsulated antibiotics, lipid-based carriers, and stimuli-responsive systems that further enhance target site bioavailability. These advanced delivery systems aim to overcome persistent challenges in mastitis treatment, including biofilm penetration, intracellular bacterial eradication, and extension of effective drug concentrations between milkings [2]. While modern approaches continue to evolve, combination products like Nafpenzal established the foundational principles of synergistic pharmacology and optimized local delivery that remain relevant in current mastitis therapeutics.

Table 3: Evolution of Combination Antibiotic Therapies in Bovine Mastitis Management

Development EraTherapeutic ApproachRepresentative AgentsTechnological Advances
1950s-1960sSingle-agent therapyPenicillin G; StreptomycinAqueous solutions for infusion
1970sFirst-generation combinationsPenicillin + StreptomycinImproved stability in suspension
1980sβ-lactamase resistant combinationsNafcillin + Dihydrostreptomycin (Nafpenzal)Oil-based sustained-release suspensions
1990sExtended-spectrum combinationsCephalosporins + AminoglycosidesEnhanced tissue penetration formulations
2000s-PresentTargeted delivery systemsNanoparticle-encapsulated antibioticsBiofilm-penetrating technologies; Stimuli-responsive release

The development of combination intramammary antibiotics coincided with critical advancements in diagnostic capabilities and herd health monitoring. The implementation of routine somatic cell counting in milk recording programs during the 1970s-1980s enabled earlier detection of subclinical infections, creating a clinical need for products effective against these often-chronic infections. Combination therapies offered distinct advantages in this context, as subclinical mastitis frequently involves pathogens that establish persistent infections less responsive to single-agent therapy. The strategic pairing of antibiotics with complementary mechanisms provided enhanced efficacy against these challenging infections, particularly when implemented as part of comprehensive udder health programs [1] [5].

The historical trajectory of combination therapies continues to influence contemporary mastitis management. Current research explores novel combinations addressing emerging resistance patterns while formulation science develops increasingly sophisticated delivery platforms. The foundational principles established by products like Nafpenzal—synergistic pharmacology, optimized local delivery, and compatibility with herd-level management strategies—remain central to these ongoing innovations in bovine mastitis therapeutics [2].

Properties

CAS Number

78232-17-4

Product Name

Nafpenzal

IUPAC Name

disodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;sulfuric acid

Molecular Formula

C79H126N18Na2O45S5

Molecular Weight

2254.3 g/mol

InChI

InChI=1S/2C21H41N7O12.C21H22N2O5S.C16H18N2O4S.2Na.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;;;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;;3*(H2,1,2,3,4)/q;;;;2*+1;;;/p-2/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;;;;/m0011...../s1

InChI Key

RHWGKUMGNOQCBA-XXQRSETKSA-L

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+]

Synonyms

nafpenzal

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+]

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.